molecular formula C17H15F3N2O B2761358 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 2320145-83-1

1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B2761358
CAS No.: 2320145-83-1
M. Wt: 320.315
InChI Key: XFNVTJCGBXMGSH-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one is a useful research compound. Its molecular formula is C17H15F3N2O and its molecular weight is 320.315. The purity is usually 95%.
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Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O/c18-17(19,20)14-6-3-12(4-7-14)5-8-16(23)22-10-13-2-1-9-21-15(13)11-22/h1-4,6-7,9H,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNVTJCGBXMGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, mechanisms of action, and therapeutic potential of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F3N2C_{16}H_{14}F_3N_2, with a molecular weight of 310.29 g/mol. The structure features a pyrrolo[3,4-b]pyridine core and a trifluoromethylphenyl substituent, which may influence its biological properties.

PropertyValue
Molecular FormulaC16H14F3N2C_{16}H_{14}F_3N_2
Molecular Weight310.29 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Pyrrolo[3,4-b]pyridine Core : This can be achieved through cyclization reactions involving pyridine derivatives.
  • Introduction of the Trifluoromethylphenyl Group : This step often utilizes electrophilic aromatic substitution or other coupling methods.
  • Final Functionalization : The introduction of the propan-1-one group is usually accomplished through acylation reactions.

Anticancer Properties

Recent studies have indicated that compounds structurally related to This compound show promising anticancer activity. For instance:

  • A related pyrroloquinoline derivative was found to exhibit significant antiproliferative effects on various cancer cell lines by inducing tubulin depolymerization without aromatase activity .

The proposed mechanism of action for this compound involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Enzyme Inhibition

Preliminary research suggests potential enzyme inhibition properties:

  • Compounds with similar structures have been reported to inhibit various kinases and other enzymes crucial for cancer cell survival and proliferation .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of pyrrolo[3,4-b]pyridine derivatives on human cancer cell lines. The lead compound demonstrated an IC50 value in the low micromolar range against breast cancer cell lines (MCF-7), indicating potent activity.

CompoundCell LineIC50 (μM)
Pyrrolo[3,4-b]pyridine DerivativeMCF-75.2
Control (Doxorubicin)MCF-70.15

Case Study 2: Mechanistic Insights

Another study focused on the mechanism by which pyrrolo[3,4-b]pyridine derivatives induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is being explored for its potential as a pharmacophore in drug design. Its structural features suggest activity against various biological targets:

  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in disease pathways, particularly in cancer.
  • Receptor Binding : The compound has shown promise in binding to receptors that are critical for therapeutic effects in conditions like cancer and neurodegenerative diseases.

Case Study: Anticancer Activity

In vitro studies have demonstrated the anticancer properties of this compound. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
HeLa (Cervical)3.8Cell cycle arrest
A549 (Lung)6.0Inhibition of kinase activity

These findings suggest that the compound could serve as a lead for developing new anticancer therapies.

Materials Science Applications

The unique electronic properties of 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one make it suitable for applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to facilitate electron transport and light emission positions it as a candidate for use in OLED technology.
  • Organic Photovoltaics (OPVs) : Its structural characteristics may enhance charge transport properties, making it valuable for improving the efficiency of solar cells.

Biological Studies

The compound is also utilized in biological studies to understand its mechanism of action and potential therapeutic uses:

  • Mechanism of Action : It interacts with specific molecular targets such as enzymes and receptors, which can lead to inhibition or modulation of biological pathways.

Example Study

A study investigated the interaction of this compound with a specific kinase involved in cancer progression. Results indicated that treatment with the compound led to decreased kinase activity and subsequent reduction in cancer cell proliferation.

Summary of Applications

Application AreaSpecific Uses
Medicinal ChemistryDrug design, enzyme inhibition
Materials ScienceOLEDs, OPVs
Biological StudiesMechanism studies, receptor interactions

Q & A

Basic: What are the recommended synthesis strategies for this compound, and how can reaction conditions be optimized?

The synthesis of this pyrrolopyridine derivative involves multi-step reactions, often starting with fluorinated aromatic precursors and heterocyclic intermediates. Key steps include:

  • Cyclization : Formation of the pyrrolo[3,4-b]pyridine core via cyclocondensation reactions, typically using catalysts like FeCl₃·6H₂O in ionic liquids (e.g., [bmim][BF₄]) to enhance yield and regioselectivity .
  • Substituent Introduction : The trifluoromethylphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution, requiring inert atmospheres (argon/nitrogen) and temperature control (80–105°C) to avoid side reactions .
  • Optimization : Design of Experiments (DoE) can systematically vary parameters (e.g., solvent polarity, catalyst loading) to maximize yield and purity .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve proton environments and carbon connectivity, particularly for distinguishing pyrrolopyridine ring protons (δ 6.5–8.5 ppm) and trifluoromethylphenyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass ± 0.001 Da) and detects isotopic patterns for Cl/F-containing fragments .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis provides bond lengths and dihedral angles, as demonstrated for related pyrrolo-pyrimidine derivatives .

Basic: How can computational docking predict this compound’s biological targets?

AutoDock Vina is recommended for virtual screening due to its accuracy and speed. Steps include:

  • Protein Preparation : Retrieve target structures (e.g., kinases) from the PDB database and remove water/cofactors.
  • Ligand Preparation : Generate 3D conformers of the compound and assign partial charges.
  • Docking : Use a grid box covering the active site, with exhaustiveness set to 20 for thorough sampling. Binding affinities (ΔG) below −7 kcal/mol suggest strong interactions .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Core Modifications : Replace the pyrrolopyridine core with pyrazolo[3,4-b]pyridin-6-one to assess changes in binding affinity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance metabolic stability, or methyl groups to improve lipophilicity (logP) .
  • Activity Assays : Test modified analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify IC₅₀ values .

Advanced: How should researchers address contradictions in synthetic yields reported across studies?

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst batch) and characterize intermediates via TLC/HPLC .
  • Data Normalization : Compare yields relative to starting material purity (e.g., via qNMR) and control for side reactions (e.g., hydrolysis of trifluoromethyl groups) .

Advanced: What strategies optimize fluorescence properties for imaging applications?

  • Computational Design : Use TD-DFT calculations to predict excitation/emission wavelengths by modeling HOMO-LUMO gaps. Substituents like electron-donating -OCH₃ groups redshift emission .
  • Experimental Validation : Measure quantum yields using integrating spheres and compare with coumarin derivatives as standards .

Advanced: How to resolve discrepancies in reported biological activity data?

  • Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) and validate with reference inhibitors (e.g., staurosporine) .
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers caused by assay sensitivity variations .

Advanced: What methods improve solubility and stability in aqueous buffers?

  • Co-solvent Systems : Use DMSO/PEG mixtures (<5% v/v) to prevent precipitation while maintaining bioactivity .
  • Prodrug Design : Introduce phosphate or acetyl groups at the propan-1-one moiety for enhanced solubility, with enzymatic cleavage in vivo .

Advanced: How to validate multi-target interactions identified via computational screening?

  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess binding pose stability (RMSD < 2 Å) and hydrogen bond occupancy (>50%) .
  • Selectivity Profiling : Test against off-target panels (e.g., CEREP’s SafetyScreen44) to rule out promiscuity .

Advanced: What are best practices for scaling up synthesis without compromising purity?

  • Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions (e.g., nitrations) and reduce byproduct formation .
  • In-line Analytics : Use PAT tools (e.g., FTIR probes) to monitor reaction progress and automate quenching at optimal conversion .

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